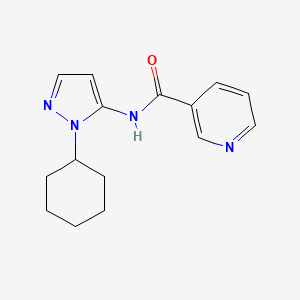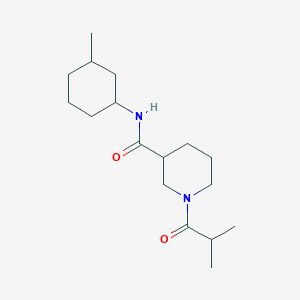
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide, also known as MXE, is a synthetic dissociative drug. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, it has also been studied for its potential applications in scientific research.
Mécanisme D'action
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory processes. This results in a dissociative state, characterized by feelings of detachment from one's surroundings and a distorted sense of time and space. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide also inhibits the reuptake of dopamine, a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It increases heart rate and blood pressure, and can cause respiratory depression at high doses. It also causes changes in brain activity, including alterations in EEG patterns and changes in regional blood flow.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has several advantages for use in lab experiments. It is a potent and selective NMDA receptor antagonist, which makes it useful for studying the role of glutamate in various neurological disorders. It also has a relatively long half-life, which allows for longer experiments. However, N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has some limitations as well. It has a narrow therapeutic index, which means that the difference between a therapeutic dose and a toxic dose is small. It also has a high potential for abuse, which could make it difficult to obtain for research purposes.
Orientations Futures
There are several potential future directions for research on N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide. One area of interest is its potential as a treatment for depression and other mood disorders. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to have rapid antidepressant effects in animal models, and further research could explore its potential as a clinical treatment. Another area of interest is its potential as a tool for studying the neurobiology of addiction. N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction. Finally, further research could explore the safety and efficacy of N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide in clinical trials, with the goal of developing new treatments for neurological disorders.
Méthodes De Synthèse
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide is synthesized by reacting 3-methylcyclohexanone with 2-methylamino-2-phenylpropan-1-one in the presence of a reducing agent and a catalyst. The resulting product is then reacted with piperidine-3-carboxylic acid to form N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide.
Applications De Recherche Scientifique
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have similar effects to ketamine and PCP, including NMDA receptor antagonism and dopamine reuptake inhibition. These effects make it a potential tool for studying the neurobiology of addiction, depression, and schizophrenia.
Propriétés
IUPAC Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O2/c1-12(2)17(21)19-9-5-7-14(11-19)16(20)18-15-8-4-6-13(3)10-15/h12-15H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMVIPRBBSNNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)NC(=O)C2CCCN(C2)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylcyclohexyl)-1-(2-methylpropanoyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7511409.png)
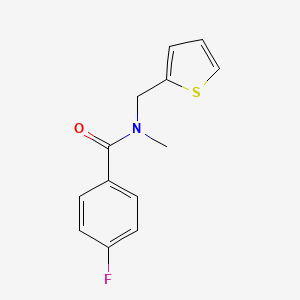
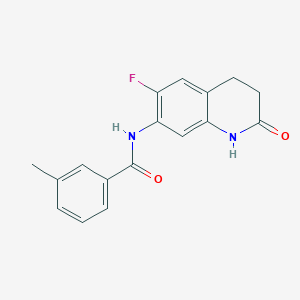
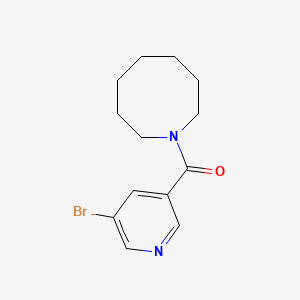
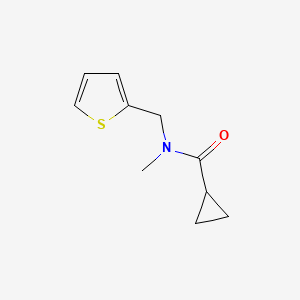
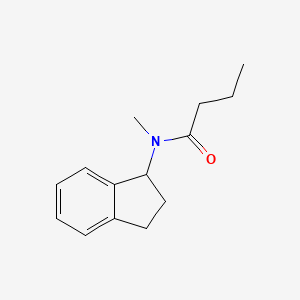
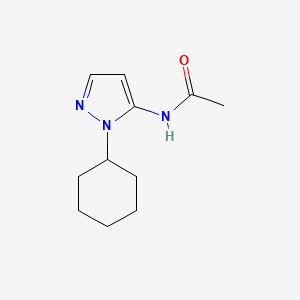
![5-[[5-(5-bromofuran-2-yl)-1,3,4-oxadiazol-2-yl]methylsulfanyl]-N-butyl-1,3,4-thiadiazol-2-amine](/img/structure/B7511459.png)
![1-methyl-2-oxo-N-[1-(oxolan-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7511469.png)


![N,N,6-trimethylthieno[3,2-b]thiophene-5-carboxamide](/img/structure/B7511500.png)
